molecular formula C23H25O4P B12806745 Phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester CAS No. 73179-42-7

Phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester

Cat. No.: B12806745
CAS No.: 73179-42-7
M. Wt: 396.4 g/mol
InChI Key: GAXLXTMTKDGWEF-UHFFFAOYSA-N
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Description

Phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester is an organic compound belonging to the class of phosphoric acid esters This compound is characterized by the presence of a phosphoric acid group esterified with 2,5-dimethylphenyl, phenyl, and 2,4,6-trimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester typically involves the esterification of phosphoric acid with the corresponding phenyl and dimethylphenyl groups. One common method involves the reaction of phosphoric acid with 2,5-dimethylphenol, phenol, and 2,4,6-trimethylphenol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. Catalysts such as sulfuric acid or Lewis acids may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of phosphoric acid and the corresponding phenols.

    Oxidation: The phenyl groups can be oxidized to form quinones or other oxidized derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Hydrolysis: Water, hydrochloric acid, sodium hydroxide.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Hydrolysis: Phosphoric acid, 2,5-dimethylphenol, phenol, 2,4,6-trimethylphenol.

    Oxidation: Quinones, oxidized phenols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl groups.

Scientific Research Applications

Phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis, releasing the active phenolic compounds that can interact with enzymes and receptors. The phenolic groups can also participate in redox reactions, contributing to the compound’s antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • Phosphoric acid, bis(2,4-dimethylphenyl) phenyl ester
  • Phosphoric acid, bis(2,6-dimethylphenyl) phenyl ester
  • Phosphoric acid, 2-methylphenyl diphenyl ester
  • Phosphoric acid, bis(2,6-dimethylphenyl) 4-methylphenyl ester

Uniqueness

Phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester is unique due to the specific arrangement of its phenyl and dimethylphenyl groups, which imparts distinct chemical and physical properties

Properties

CAS No.

73179-42-7

Molecular Formula

C23H25O4P

Molecular Weight

396.4 g/mol

IUPAC Name

(2,5-dimethylphenyl) phenyl (2,4,6-trimethylphenyl) phosphate

InChI

InChI=1S/C23H25O4P/c1-16-11-12-18(3)22(15-16)26-28(24,25-21-9-7-6-8-10-21)27-23-19(4)13-17(2)14-20(23)5/h6-15H,1-5H3

InChI Key

GAXLXTMTKDGWEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=C(C=C(C=C3C)C)C

Origin of Product

United States

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